molecular formula C25H21FN2O4 B2765714 N-(2,5-dimethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide CAS No. 1114835-63-0

N-(2,5-dimethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide

Cat. No.: B2765714
CAS No.: 1114835-63-0
M. Wt: 432.451
InChI Key: OGLGIQBEJUMXRJ-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline derivative, followed by the introduction of the fluoro and phenyl groups. The final step involves the coupling of the quinoline derivative with the 2,5-dimethoxyphenyl acetamide under specific reaction conditions, such as the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents (e.g., bromine) for electrophilic substitution, and nucleophiles (e.g., amines) for nucleophilic substitution.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest potential as a probe in biochemical assays.

Medicine: The compound’s pharmacological properties are of interest in medicinal chemistry. It may exhibit activity against certain biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry: In an industrial context, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoline moiety may play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The presence of the fluoro and methoxy groups could enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • N-(2,5-dimethoxyphenyl)-2-[(6-chloro-2-phenylquinolin-4-yl)oxy]acetamide
  • N-(2,5-dimethoxyphenyl)-2-[(6-bromo-2-phenylquinolin-4-yl)oxy]acetamide

Comparison: Compared to its analogs with different halogen substitutions (chlorine or bromine), N-(2,5-dimethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide may exhibit distinct physicochemical properties such as solubility and stability. The fluoro group is known for its ability to enhance metabolic stability and bioavailability, potentially making this compound more effective in biological applications.

Conclusion

This compound is a compound of significant interest due to its complex structure and potential applications across various scientific disciplines. Its synthesis, chemical reactivity, and potential uses in research and industry make it a valuable subject of study. Further research into its mechanism of action and comparison with similar compounds could provide deeper insights into its utility and effectiveness.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(6-fluoro-2-phenylquinolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O4/c1-30-18-9-11-23(31-2)22(13-18)28-25(29)15-32-24-14-21(16-6-4-3-5-7-16)27-20-10-8-17(26)12-19(20)24/h3-14H,15H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLGIQBEJUMXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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